2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: is a compound belonging to the class of sterols, specifically marine sterols and derivatives3-O-(beta-D-glucopyranosyl)-stigmast-5,22E-dien-3beta-ol . This compound is characterized by its molecular formula C35H58O6 and a molecular mass of 574.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the glycosylation of stigmasterol. The reaction conditions often include the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic bond. The process may involve:
Glycosyl Donors: Such as glycosyl halides or glycosyl trichloroacetimidates.
Catalysts: Commonly used catalysts include Lewis acids like boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Solvents: The reaction is usually carried out in solvents like dichloromethane or acetonitrile under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as marine organisms, followed by purification processes. Supercritical fluid extraction is one of the advanced techniques used for obtaining high-purity compounds from natural sources .
Chemical Reactions Analysis
Types of Reactions
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the stigmastene structure can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases.
Major Products
Scientific Research Applications
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterols and derivatives.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential neuroprotective effects and its role in modulating lipid metabolism.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its beneficial health properties.
Mechanism of Action
The mechanism of action of 2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with cellular membranes and lipid metabolism pathways. It is known to modulate the activity of enzymes involved in cholesterol biosynthesis and metabolism. The compound’s effects on cellular processes are mediated through its incorporation into cell membranes, influencing membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: A precursor to 2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, known for its role in plant cell membranes.
Cholesterol: A well-known sterol with similar structural features but different biological functions.
Sitosterol: Another plant sterol with structural similarities but distinct health benefits.
Uniqueness
This compound is unique due to its glycosylated structure, which imparts distinct solubility and biological properties compared to other sterols. Its ability to modulate lipid metabolism and its potential neuroprotective effects make it a compound of significant interest in both research and industrial applications .
Properties
IUPAC Name |
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDLOXMZIGUBKM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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